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Compound of Interest

Compound Name: 5-bromo-1,3-dimethyl-1H-indazole

Cat. No.: B1291714

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of various halogenated
indazole analogs, focusing on their activity as synthetic cannabinoid receptor agonists
(SCRAS). The information presented is collated from a systematic in vitro study to aid in
structure-activity relationship (SAR) analysis and guide future drug design and development.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely explored in
medicinal chemistry for their diverse pharmacological activities. Halogenation is a common
medicinal chemistry strategy to modulate the potency, selectivity, and metabolic stability of lead
compounds. This guide specifically examines the impact of substituting different halogens
(fluorine, chlorine, and bromine) at the 5-position of the indazole core on the in vitro potency of
synthetic cannabinoid receptor agonists (SCRAS). The data presented here is primarily from a
comprehensive study on the in vitro CB1 receptor activity of these analogs.[1][2]

Comparative Potency of Halogenated Indazole
Analogs

The in vitro potency of a series of halogenated indazole analogs was systematically evaluated
using a CB1 receptor activation assay. The following tables summarize the half-maximal
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effective concentration (EC50) values, providing a quantitative comparison of their potency.

Lower EC50 values indicate higher potency.

Table 1: In Vitro CB1 Receptor Potency (EC50) of Halogenated Indazole Analogs with Methyl

Ester Head Moieties

Halogen at 5-

Compound ID L Head Moiety EC50 (nM)
position
) Valine methyl ester
MMB-5'F-BUTINACA Fluorine 26.4
(MMB)
_ Valine methyl ester
MMB-5'CI-BUTINACA  Chlorine -
(MMB)
) Valine methyl ester
MMB-5'Br-BUTINACA  Bromine -
(MMB)
MDMB-5'F- ) tert-leucine methyl
Fluorine 5.75
BUTINACA ester (MDMB)
MDMB-5'CI- _ tert-leucine methyl
Chlorine 10.6
BUTINACA ester (MDMB)
MDMB-5'Br- ) tert-leucine methyl
Bromine -
BUTINACA ester (MDMB)
tert-leucine methyl
MDMB-BUTINACA None 8.90

ester (MVDMB)

Data extracted from a study on the in vitro CB1 receptor activity of halogenated indazole

SCRAs.[1]

Table 2: In Vitro CB1 Receptor Potency (EC50) of Halogenated Indazole Analogs with Amide

Head Moieties
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Halogen at 5-

Compound ID L Head Moiety EC50 (nM)
position
AB-5'F-BUTINACA Fluorine Valinamide (AB)
AB-5'CI-BUTINACA Chlorine Valinamide (AB)
AB-5'Br-BUTINACA Bromine Valinamide (AB)
) tert-leucinamide
ADB-5'F-BUTINACA Fluorine 18.3
(ADB)
] tert-leucinamide
ADB-5'CI-BUTINACA Chlorine 30.1
(ADB)
) tert-leucinamide
ADB-5'Br-BUTINACA Bromine 12.5
(ADB)
tert-leucinamide
ADB-BUTINACA None 11.5

(ADB)

Data extracted from a study on the in vitro CB1 receptor activity of halogenated indazole
SCRAs.[1]

Structure-Activity Relationship (SAR) Insights

The in vitro data reveals key SAR trends for halogenation at the 5-position of the indazole core:

« Influence of the Halogen: For analogs with a methyl ester head moiety (MMB and MDMB),
the potency generally follows the trend: Fluorine > Chlorine > Bromine.[1] Specifically, for the
valine methyl ester (MMB) and tert-leucine methyl ester (MDMB) SCRAs, the fluorinated
analogs were the most potent.[1]

e Impact of the Head Moiety: The nature of the head moiety significantly influences the effect
of halogenation. For SCRAs with an amide head moiety (AB and ADB), the potency trend is
different from that of the methyl esters, with the brominated analog (ADB-5'Br-BUTINACA)
showing comparable potency to the non-halogenated parent compound.[1]

o Comparison to Non-Halogenated Analogs: In many cases, the halogenated compounds
exhibited similar potency to their non-halogenated counterparts.[1] A notable exception was
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the significantly reduced potency observed for brominated tert-leucine methyl ester SCRASs.

[1]

Experimental Protocols
In Vitro CB1 Receptor Activation Assay (AequoScreen®)
The in vitro potency of the halogenated indazole analogs was determined using the

AequoScreen® CB1 assay, a bioluminescence-based method that measures G-protein coupled
receptor (GPCR) activation.

¢ Cell Line: Chinese Hamster Ovary (CHO-K1) cells co-expressing the human cannabinoid
CB1 receptor and a mitochondrially targeted aequorin.

¢ Principle: Activation of the CB1 receptor by an agonist leads to a G-protein mediated
signaling cascade, resulting in an increase in intracellular calcium concentration. This
calcium increase triggers the emission of light from the aequorin.

e Procedure:

o

Cells are incubated with coelenterazine, the substrate for aequorin.

[¢]

The test compounds (halogenated indazole analogs) are added at various concentrations.

o

The light emission is measured using a luminometer.

o

The EC50 values are calculated from the dose-response curves.

Visualizations
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Experimental Workflow: In Vitro CB1 Receptor Activation Assay
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Click to download full resolution via product page

Caption: Workflow for the in vitro CB1 receptor activation assay.
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Signaling Pathway: CB1 Receptor Activation
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Caption: Simplified signaling pathway of CB1 receptor activation.

Structure-Activity Relationship Logic
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Caption: Factors influencing the in vitro potency of halogenated indazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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